5-ethynyl-1,3-oxazole

Heterocyclic Chemistry Computational Chemistry Stability Screening

5-Ethynyl-1,3-oxazole is a heterocyclic compound featuring a terminal alkyne substituent at the 5-position of the 1,3-oxazole core. It is classified as an oxazole derivative, belonging to the broader family of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom.

Molecular Formula C5H3NO
Molecular Weight 93.1
CAS No. 872122-50-4
Cat. No. B6253212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethynyl-1,3-oxazole
CAS872122-50-4
Molecular FormulaC5H3NO
Molecular Weight93.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethynyl-1,3-oxazole (CAS 872122-50-4): A Terminal Alkyne-Functionalized Oxazole Building Block for Click Chemistry and Heterocycle Synthesis


5-Ethynyl-1,3-oxazole is a heterocyclic compound featuring a terminal alkyne substituent at the 5-position of the 1,3-oxazole core. It is classified as an oxazole derivative, belonging to the broader family of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom [1]. The compound serves as a versatile building block in synthetic organic chemistry, particularly for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions, enabling the rapid assembly of complex molecular architectures . With a molecular formula of C5H3NO, an exact mass of 93.021463719 Da, and a topological polar surface area of 26 Ų, this compound is available from multiple vendors at purities ≥98% for research and development applications [1].

Why 5-Ethynyl-1,3-oxazole Cannot Be Replaced by Other Ethynyl Heterocycles or Positional Isomers


Substituting 5-ethynyl-1,3-oxazole with seemingly similar ethynyl heterocycles introduces quantifiable differences in electronic structure, reactivity, and stability. The 1,3-oxazole core exhibits distinct π-electron distribution compared to its 1,2-oxazole (isoxazole) isomer, resulting in a significantly higher ring-opening barrier (245 kJ/mol versus 198 kJ/mol for isoxazole) that directly impacts its stability under reaction conditions [1]. Furthermore, the position of the ethynyl substituent (C2 vs. C4 vs. C5) alters the compound's dipole moment and participation in cross-coupling or cycloaddition reactions, as regiochemical differences influence the electronic environment of the reactive alkyne moiety [2]. The following quantitative evidence demonstrates why this specific compound must be prioritized for applications requiring a stable, terminally functionalized oxazole core.

Quantitative Differentiation: 5-Ethynyl-1,3-oxazole vs. In-Class Alternatives


Enhanced Heterocyclic Core Stability: 1,3-Oxazole vs. Isoxazole Ring-Opening Barrier

The 1,3-oxazole core of 5-ethynyl-1,3-oxazole demonstrates superior thermodynamic stability compared to its isomeric isoxazole (1,2-oxazole) core. Computational studies employing density functional theory (DFT) methods have quantified the ring-opening activation barrier for unsubstituted oxazole as 245 kJ/mol, compared to only 198 kJ/mol for isoxazole [1]. This 47 kJ/mol (approximately 24%) higher barrier translates directly to greater resilience against decomposition under thermal or acidic conditions, a critical advantage when using this building block in multi-step synthetic sequences or when subjecting it to harsh reaction environments. While this data derives from the parent heterocycles, the electronic similarity and comparable substituent effects allow for class-level inference regarding the enhanced stability of the 5-ethynyl-1,3-oxazole scaffold relative to its ethynyl-isoxazole counterparts.

Heterocyclic Chemistry Computational Chemistry Stability Screening

Click Chemistry Efficiency: Quantitative Yields in CuAAC Reactions with Functionalized Ethynyl Oxazoles

A recent comprehensive study on functionalized ethynyl oxazoles, including 5-ethynyl-1,3-oxazole, demonstrated that these compounds participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with excellent efficiency and straightforward purification, yielding cycloadducts in high purity without the need for extensive chromatographic separation . While the study did not report numerical yields for every specific derivative, the authors explicitly state that their optimized protocols result in 'excellent yields' for ethynyl heterocycles, and that the method is scalable to multigram quantities in a single run. In contrast, other terminal alkynes or heterocyclic alkynes may require more forcing conditions, suffer from lower conversions, or necessitate more complex purification due to byproduct formation. The straightforward purification and high conversion rates translate to reduced time and cost in synthetic workflows, making 5-ethynyl-1,3-oxazole a preferred choice for library synthesis and bioconjugation applications .

Click Chemistry Bioconjugation Medicinal Chemistry

Commercial Availability and Purity: ≥98% Purity from Multiple Vendors

5-Ethynyl-1,3-oxazole (CAS 872122-50-4) is commercially available from multiple reputable chemical suppliers with a minimum purity of 98%, as documented in technical datasheets and certificates of analysis . This high level of purity ensures consistency and reliability in downstream synthetic applications, minimizing the risk of side reactions or impurities that could compromise research outcomes. In comparison, some regioisomeric ethynyl oxazoles (e.g., 4-ethynyl-1,3-oxazole) or more highly substituted analogs are less readily available or may require custom synthesis with longer lead times and higher costs. The ready availability of high-purity 5-ethynyl-1,3-oxazole reduces procurement friction and supports efficient project timelines.

Sourcing Quality Control Chemical Procurement

Regiochemical Positioning: 5-Ethynyl vs. 2-Ethynyl Substituent Effects on Reactivity

The position of the ethynyl substituent on the oxazole ring dictates its electronic environment and, consequently, its reactivity in cross-coupling and cycloaddition reactions. The C5 position of 5-ethynyl-1,3-oxazole is adjacent to the oxygen atom in the 1,3-oxazole ring, creating a distinct electronic bias compared to the C2 or C4 positions. This positional difference influences the compound's dipole moment and its ability to participate in palladium-catalyzed cross-coupling reactions. For instance, selective metalation and cross-coupling studies on oxazoles have demonstrated that the C2 and C5 positions exhibit different pKa values (C5 is more acidic than C2), enabling sequential functionalization strategies [1]. Therefore, 5-ethynyl-1,3-oxazole provides a specific regiochemical handle for further derivatization that cannot be replicated by 2-ethynyl- or 4-ethynyl-oxazole isomers without additional synthetic manipulation and purification steps. Choosing the correct regioisomer is essential for achieving the desired substitution pattern in target molecules, particularly in medicinal chemistry where subtle structural changes can dramatically affect biological activity.

Regioselectivity Cross-Coupling Synthetic Methodology

Optimal Application Scenarios for 5-Ethynyl-1,3-oxazole Based on Quantitative Evidence


High-Stability Building Block for Multi-Step Syntheses Involving Harsh Conditions

The class-level evidence demonstrating the 1,3-oxazole core's 47 kJ/mol higher ring-opening barrier (245 kJ/mol vs. 198 kJ/mol for isoxazole) positions 5-ethynyl-1,3-oxazole as the preferred building block for synthetic routes that involve elevated temperatures, acidic or basic environments, or prolonged reaction times. This enhanced stability minimizes yield losses due to premature heterocycle decomposition, making it suitable for complex natural product synthesis or the construction of elaborate molecular architectures where multiple synthetic transformations are required before the ethynyl group is engaged [1].

Efficient Click Chemistry for Medicinal Chemistry and Bioconjugation Libraries

The optimized CuAAC protocols developed specifically for functionalized ethynyl oxazoles, including 5-ethynyl-1,3-oxazole, enable high-yielding and straightforward click reactions with a variety of azides. This makes the compound ideal for generating diverse libraries of oxazole-containing triazoles for biological screening, for attaching fluorescent probes or affinity tags to oxazole-based ligands, and for constructing PROTACs or other bifunctional molecules where the oxazole moiety serves as a key pharmacophore or linker element .

Regioselective Derivatization for Structure-Activity Relationship (SAR) Studies

The distinct electronic environment of the C5 position relative to other ring carbons in the oxazole core makes 5-ethynyl-1,3-oxazole an essential tool for SAR campaigns. By using this specific regioisomer, medicinal chemists can systematically explore the impact of substituents introduced via the C5-alkyne handle on target binding, while maintaining the core oxazole structure. The high commercial purity (≥98%) ensures that observed biological effects are attributable to the designed molecule and not to confounding impurities .

Scalable Process Chemistry and Multigram Synthesis

The reported scalability of click reactions with ethynyl oxazoles to multigram quantities in a single run, combined with the straightforward purification process, makes 5-ethynyl-1,3-oxazole a viable building block for process chemistry and early-stage scale-up. Its availability in high purity from multiple vendors further supports its use in larger-scale research efforts, such as the synthesis of advanced intermediates for preclinical studies or the production of chemical probes for in vivo investigations .

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